Xkrbhkqngybgbd-uhfffaoysa-
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Overview
Description
2-Oxabicyclo[320]heptan-7-one is a bicyclic organic compound with the molecular formula C6H8O2 It is characterized by a seven-membered ring containing an oxygen atom, making it an oxabicyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[3.2.0]heptan-7-one can be achieved through several methods. One common approach involves the oxidation of cyclohexene using dendritic complexes . Another method includes the stereoselective synthesis of the compound via desymmetrization, which is often used to create core building blocks for more complex molecules .
Industrial Production Methods
While specific industrial production methods for 2-Oxabicyclo[3.2.0]heptan-7-one are not extensively documented, the compound can be produced in high purity for pharmaceutical testing and other applications .
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[3.2.0]heptan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the oxygen atom in the ring, which can participate in different chemical transformations.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Oxabicyclo[3.2.0]heptan-7-one include molecular iodine for iodocyclization and various oxidizing agents for oxidation reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile.
Major Products Formed
The major products formed from the reactions of 2-Oxabicyclo[3.2.0]heptan-7-one depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-Oxabicyclo[3.2.0]heptan-7-one has several scientific research applications across different fields:
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[3.2.0]heptan-7-one involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes, such as protein phosphatases, by binding to their active sites and preventing their normal function . This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.
Comparison with Similar Compounds
2-Oxabicyclo[3.2.0]heptan-7-one can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but differs in the size and arrangement of the rings.
2-Oxabicyclo[2.2.2]octane:
Piperitone oxide: A compound with a similar oxygen-containing ring structure but different functional groups and reactivity.
The uniqueness of 2-Oxabicyclo[3.2.0]heptan-7-one lies in its specific ring structure and the presence of the oxygen atom, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-oxabicyclo[3.2.0]heptan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-3-4-1-2-8-6(4)5/h4,6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRBHKQNGYBGBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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